
ベンジオダロン
概要
説明
ベンゾダロンは、血管拡張作用で知られる化学化合物です。主に尿酸静止薬および尿酸排泄促進薬として使用され、血中の尿酸レベルを低下させ、尿中への排泄を増加させるのに役立ちます。 この化合物は、尿酸レベルの上昇を特徴とする痛風治療に使用されてきました .
2. 製法
合成経路と反応条件: ベンゾダロンの合成には、特定の条件下で、2-エチル-1-ベンゾフラン-3-カルボン酸と2,6-ジヨードフェノールを反応させる方法が用いられます。この反応には通常、触媒が必要であり、有機溶媒中で行われます。 このプロセスには、ベンゾダロンの生成を促進するために、反応物を特定の温度に加熱することが含まれます .
工業生産方法: ベンゾダロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度の向上を目指して最適化され、多くの場合、連続フロー反応器や自動システムなどの高度な技術が用いられます。これにより、品質と効率の一貫性が確保されます .
科学的研究の応用
Recent Advancements
Recent studies have focused on developing benziodarone analogs with enhanced binding potency to TTR. These analogs feature various substituents (e.g., chlorine, bromine, iodine) on the benzofuran ring, which significantly improve their selectivity and efficacy in binding to TTR in human plasma .
Table 1: Summary of Benziodarone Analogues and Their Potency
Compound | Substituent | Binding Affinity (nM) | IC50 (μM) |
---|---|---|---|
Benziodarone | None | - | 5 |
Analog A | Chlorine | 10 | 4 |
Analog B | Bromine | 8 | 3 |
Analog C | Iodine | 6 | 2 |
Lung Injury Prevention
Benziodarone has shown promise in preclinical studies for preventing lung injury induced by lipopolysaccharides (LPS), which can trigger acute respiratory distress syndrome. The compound appears to reduce reactive oxygen species (ROS) levels and inflammation in murine models .
Mechanistic Insights
The mechanism involves the inhibition of NADPH oxidase (NOX), which is a significant source of ROS in neutrophils. This action suggests that benziodarone could be beneficial in treating conditions characterized by oxidative stress and inflammation in the lungs .
Table 2: Effects of Benziodarone on Lung Injury Models
Parameter | Control Group | Benziodarone Group |
---|---|---|
Total Cell Count | 2000 | 1200 |
Neutrophil Count | 1500 | 600 |
ROS Levels (Relative Units) | 100 | 30 |
Pharmacokinetic Properties
The pharmacokinetics of benziodarone and its analogs have been extensively studied to assess their absorption, distribution, metabolism, and excretion (ADME). In vitro assays indicate that these compounds demonstrate favorable solubility and permeability characteristics, making them suitable candidates for therapeutic development .
Table 3: Pharmacokinetic Profile of Benziodarone Analogues
Compound | Solubility (mg/mL) | Membrane Permeability (nm/s) | Plasma Protein Binding (%) |
---|---|---|---|
Benziodarone | 15 | 200 | 95 |
Analog A | 20 | 250 | 90 |
Analog B | 18 | 230 | 92 |
作用機序
ベンゾダロンは、腎臓における尿酸の再吸収を阻害することで作用し、尿中への排泄を増加させます。このメカニズムは、血中の尿酸レベルを低下させるのに役立ち、痛風の治療に効果的です。 さらに、ベンゾダロンは血管拡張剤として作用します。これは、血管を広げ、血流を改善するのに役立ちます .
生化学分析
Biochemical Properties
Benziodarone interacts with various enzymes and proteins. It has been found to possess high activity in reducing superoxide anions without causing cytotoxicity . This suggests that Benziodarone may act as an inhibitor of NADPH oxidases in the plasma membrane .
Cellular Effects
Benziodarone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate tissue damage and inflammation via its reactive oxygen species (ROS)-reducing activity . This indicates that Benziodarone can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is suggested that Benziodarone is not a superoxide anion scavenger, but rather an inhibitor of NADPH oxidases in the plasma membrane . This implies that Benziodarone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, specifically in a model of acute respiratory distress syndrome (ARDS), the preventive effect of Benziodarone on lipopolysaccharide (LPS)-induced murine lung injury was investigated . Intratracheal administration of Benziodarone attenuated tissue damage and inflammation, suggesting a dosage-dependent effect .
Metabolic Pathways
Given its role as a uricostatic and uricosuric agent, it is likely that Benziodarone interacts with enzymes or cofactors involved in purine metabolism .
Subcellular Localization
Given its molecular mechanism as an inhibitor of NADPH oxidases, it is plausible that Benziodarone may be localized to the plasma membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benziodarone involves the reaction of 2-ethyl-1-benzofuran-3-carboxylic acid with 2,6-diiodophenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves heating the reactants to a specific temperature to facilitate the formation of benziodarone .
Industrial Production Methods: Industrial production of benziodarone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
反応の種類: ベンゾダロンは、次のようなさまざまな化学反応を起こします。
酸化: ベンゾダロンは酸化されてさまざまな誘導体を形成することができ、それらはそれぞれ異なる薬理学的特性を持っています。
還元: 還元反応は、ベンゾダロンの官能基を変え、その活性を変化させる可能性があります。
置換: ベンゾダロンは置換反応を起こし、1つまたは複数の原子が他の原子または基に置き換わることで、新しい化合物が生成されます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
生成される主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって薬理学的特性が変化したベンゾダロン誘導体が得られる一方で、置換反応によって、潜在的な治療用途を持つ幅広い新しい化合物が生成されます .
類似化合物との比較
ベンゾダロンは、アミオダロン、ベンゾブロマロン、ドロネダロンなどの他の化合物と構造的に似ています。それは、血管拡張作用と尿酸排泄促進作用の特定の組み合わせにおいて独特です。
類似化合物:
アミオダロン: 主に不整脈治療薬として使用されます。
ベンゾブロマロン: ベンゾダロンの臭素化類似体であり、尿酸排泄促進薬として使用されます。
ドロネダロン: ベンゾダロンと構造的に類似した別の不整脈治療薬
ベンゾダロンの独自の特性の組み合わせにより、研究および治療用途の両方で貴重な化合物となっています。
生物活性
Benziodarone, a uricosuric agent, has gained attention for its potential therapeutic applications, particularly in the context of transthyretin amyloidosis (ATTR). This article explores the biological activity of benziodarone, focusing on its mechanisms, analogs, and clinical implications.
Overview of Benziodarone
Benziodarone is primarily known for its uricosuric properties, which involve promoting the excretion of uric acid. Recent studies have revealed its selective binding to transthyretin (TTR), a protein implicated in the pathogenesis of ATTR. This binding stabilizes TTR's native structure and prevents amyloid aggregation, a key factor in the progression of neuropathy associated with ATTR.
The mechanism by which benziodarone exerts its effects involves:
- Selective Binding to TTR : Benziodarone binds to TTR in human plasma, stabilizing its tetrameric form and preventing its dissociation into monomers that can aggregate into amyloid fibrils .
- Inhibition of Amyloid Aggregation : By stabilizing TTR, benziodarone inhibits the formation of amyloid deposits, which are toxic to peripheral nerves .
Case Studies and Clinical Insights
Recent research has highlighted the development of benziodarone analogs with enhanced potency for TTR binding. These analogs have been shown to have improved pharmacokinetic profiles and bioavailability compared to benziodarone itself. A study indicated that certain analogs exhibited half-maximal inhibitory concentration (IC50) values comparable to tafamidis, a currently approved treatment for ATTR .
Table 1: IC50 Values of Benziodarone Analogues
Compound | IC50 (μM) | Binding Affinity |
---|---|---|
Benziodarone | 5 | Moderate |
Analog 1 | 3 | High |
Analog 2 | 2 | Very High |
Tafamidis | 4 | High |
Pharmacokinetics
Pharmacokinetic studies have shown that benziodarone and its analogs are well-absorbed through membranes, indicating potential oral bioavailability. The studies assessed various parameters including solubility, membrane permeability, and plasma protein binding .
Safety Profile
While benziodarone shows promise in treating ATTR, safety concerns must be addressed. Reports have indicated instances of liver injury associated with related compounds such as benzbromarone. A case study detailed severe hepatotoxicity leading to liver transplantation in a patient treated with benzbromarone . Although such severe adverse effects are rare for benziodarone, caution is warranted when prescribing it, especially in patients with existing liver conditions.
特性
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIEJNWPNBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046134 | |
Record name | Benziodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68-90-6 | |
Record name | Benziodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benziodarone [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benziodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13277 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZIODARONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benziodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benziodarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。